molecular formula C17H15F3N6O B15104174 6-phenyl-2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}pyridazin-3(2H)-one

6-phenyl-2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}pyridazin-3(2H)-one

Cat. No.: B15104174
M. Wt: 376.34 g/mol
InChI Key: NLXDSSZRXYPRCW-UHFFFAOYSA-N
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Description

6-phenyl-2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}pyridazin-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazinone core linked to a triazolopyrazine moiety, which is further substituted with a trifluoromethyl group

Preparation Methods

The synthesis of 6-phenyl-2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}pyridazin-3(2H)-one involves multiple steps. One common method starts with the preparation of the triazolopyrazine intermediate. This intermediate is synthesized by treating 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . The reaction conditions are typically mild, and the yields are excellent.

For industrial production, the synthesis route involves the use of readily available starting materials and simple reaction conditions. The process includes steps such as the addition of ethanol and hydrazine hydrate, followed by the dropwise addition of 2-chloropyrazine. The reaction mixture is then heated, and various purification steps are carried out to obtain the final product .

Chemical Reactions Analysis

6-phenyl-2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}pyridazin-3(2H)-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-phenyl-2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}pyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-phenyl-2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it has been found to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2. This leads to the activation of caspase-3 and subsequent cell death via the mitochondrial apoptotic pathway .

Comparison with Similar Compounds

Similar compounds to 6-phenyl-2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}pyridazin-3(2H)-one include other triazolopyrazine derivatives. These compounds share the triazolopyrazine core but differ in their substituents, which can significantly affect their biological activity and chemical properties. For example:

Properties

Molecular Formula

C17H15F3N6O

Molecular Weight

376.34 g/mol

IUPAC Name

6-phenyl-2-[[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methyl]pyridazin-3-one

InChI

InChI=1S/C17H15F3N6O/c18-17(19,20)16-22-21-14-10-24(8-9-25(14)16)11-26-15(27)7-6-13(23-26)12-4-2-1-3-5-12/h1-7H,8-11H2

InChI Key

NLXDSSZRXYPRCW-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

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